bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride
CAS No.:
Cat. No.: VC20252776
Molecular Formula: C25H32ClF2NO11S
Molecular Weight: 628.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H32ClF2NO11S |
|---|---|
| Molecular Weight | 628.0 g/mol |
| IUPAC Name | bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride |
| Standard InChI | InChI=1S/C25H31F2NO11S.ClH/c1-11(2)38-23(32)36-9-34-21(30)18-17-19(18)25(28,22(31)35-10-37-24(33)39-12(3)4)14(20(17)29)8-40-13-5-6-15(26)16(27)7-13;/h5-7,11-12,14,17-20,29H,8-10,28H2,1-4H3;1H/t14-,17+,18+,19+,20-,25+;/m1./s1 |
| Standard InChI Key | FUEQYOZWBYVZQM-GSLULZTOSA-N |
| Isomeric SMILES | CC(C)OC(=O)OCOC(=O)[C@H]1[C@H]2[C@@H]1[C@@]([C@@H]([C@H]2O)CSC3=CC(=C(C=C3)F)F)(C(=O)OCOC(=O)OC(C)C)N.Cl |
| Canonical SMILES | CC(C)OC(=O)OCOC(=O)C1C2C1C(C(C2O)CSC3=CC(=C(C=C3)F)F)(C(=O)OCOC(=O)OC(C)C)N.Cl |
Introduction
The compound bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate; hydrochloride is a complex organic molecule featuring a bicyclic structure with multiple functional groups. It includes two propan-2-yloxycarbonyl groups, an amino group, a hydroxy group, and a difluorophenyl moiety, which contribute to its solubility, reactivity, and potential biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. These steps are crucial for achieving high yields and purity of the final product. The synthesis often starts with chiral building blocks and involves protecting groups like propan-2-yloxycarbonyl to facilitate the formation of the bicyclic structure.
Biological Activity
Preliminary studies suggest that this compound may exhibit significant biological activity, although further research is needed to elucidate the specific biological pathways affected. The compound's structure, with its diverse functional groups, suggests potential for interaction with various biological targets.
Potential Applications
Given its structural complexity and potential therapeutic benefits, this compound is likely to be used in medicinal chemistry. Its bicyclic framework and functional groups make it a candidate for drug development, particularly in areas where specific stereochemistry and functional group interactions are critical.
Table: Key Features of the Compound
| Feature | Description |
|---|---|
| Chemical Structure | Bicyclo[3.1.0]hexane framework with multiple functional groups |
| Stereochemistry | (1S,2R,3S,4S,5R,6R) configurations |
| Functional Groups | Amino, hydroxy, difluorophenyl, propan-2-yloxycarbonyl |
| Synthesis | Multi-step organic reactions involving chiral building blocks |
| Biological Activity | Potential for interaction with biological targets; further research needed |
Figure: Synthesis Pathway
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume